2-Phenyl-4H-pyrido[2,3-d][1,3]oxazin-4-one
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Overview
Description
- Its chemical formula is C12H10N2O2S .
- The compound features a fused pyridine and oxazinone ring system, with a phenyl group attached.
- It exhibits interesting properties due to its unique structure.
2-Phenyl-4H-pyrido[2,3-d][1,3]oxazin-4-one: is a heterocyclic compound with the following systematic (IUPAC) name: 2,7,9-Trimethyl-4H-pyrido[3’,2’:4,5]thieno[3,2-d][1,3]oxazin-4-one.
Preparation Methods
- One synthetic route involves the reaction of 2-aminophenol with 2,4,6-trimethylbenzoyl chloride, followed by cyclization to form the oxazinone ring .
- Industrial production methods may vary, but the compound can be synthesized on a larger scale using similar principles.
Chemical Reactions Analysis
Reactivity: It can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives of the compound with modified functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its unique ring system.
Biology: Investigated for potential bioactivity (e.g., antimicrobial or antitumor properties).
Medicine: May serve as a lead compound for drug development.
Industry: Applications in materials science or as intermediates in fine chemical production.
Mechanism of Action
- The exact mechanism remains an active area of research.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
- While there are related heterocyclic compounds, the specific combination of pyridine, oxazinone, and phenyl groups makes 2-Phenyl-4H-pyrido[2,3-d][1,3]oxazin-4-one distinctive.
- Similar compounds include other pyridine derivatives, oxazinones, and heterocycles with aromatic substituents.
Properties
CAS No. |
23411-09-8 |
---|---|
Molecular Formula |
C13H8N2O2 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-phenylpyrido[2,3-d][1,3]oxazin-4-one |
InChI |
InChI=1S/C13H8N2O2/c16-13-10-7-4-8-14-11(10)15-12(17-13)9-5-2-1-3-6-9/h1-8H |
InChI Key |
IIRIKMABQSRTSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=N3)C(=O)O2 |
Origin of Product |
United States |
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